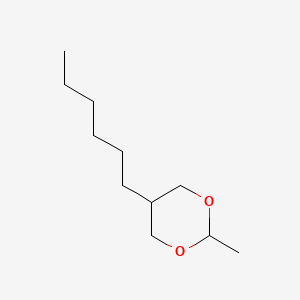
cis-5-Hexyl-2-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-Hexyl-2-methyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes It is characterized by a six-membered ring containing two oxygen atoms and a hexyl and methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between an aldehyde and a diol, resulting in the formation of the dioxane ring. For example, the reaction of hexanal with 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-5-Hexyl-2-methyl-1,3-dioxane can undergo oxidation reactions, where the dioxane ring may be cleaved, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the dioxane ring into other functional groups, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one of the substituents on the dioxane ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
cis-5-Hexyl-2-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cis-5-Hexyl-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The dioxane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
cis-2-Hexyl-5-methyl-1,3-dioxane: Similar in structure but with different substituent positions.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a hexyl group.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Contains a tert-butyl group instead of a hexyl group.
Uniqueness: cis-5-Hexyl-2-methyl-1,3-dioxane is unique due to its specific substituent pattern, which influences its chemical properties and potential applications. The presence of the hexyl group can affect its hydrophobicity and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
22645-32-5 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
MKNCTCDWCSUWIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1COC(OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


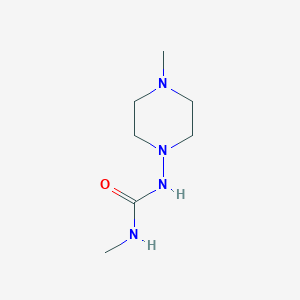
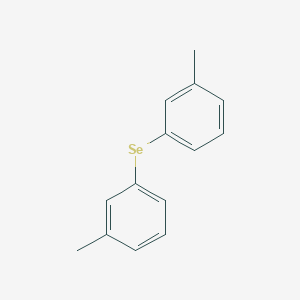
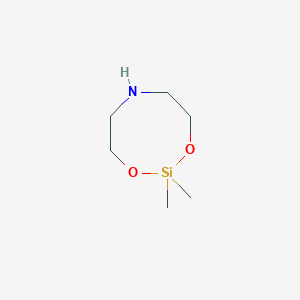
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
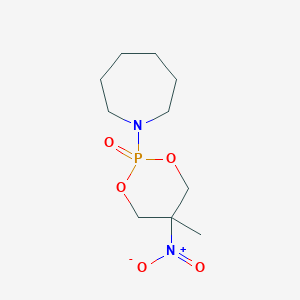
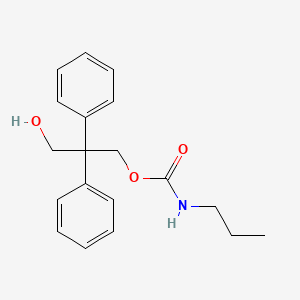

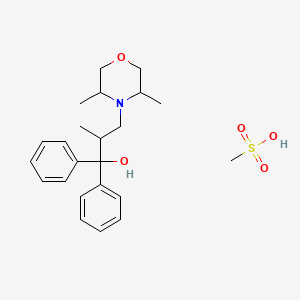
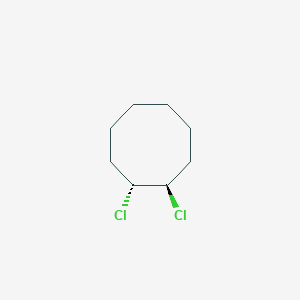
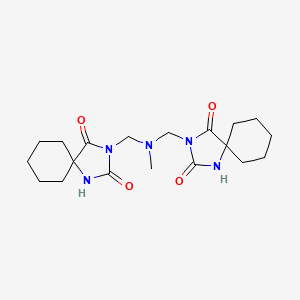
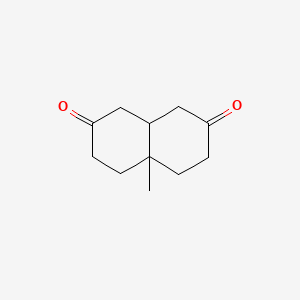
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
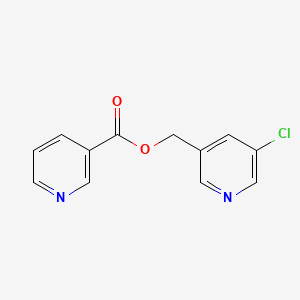
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
